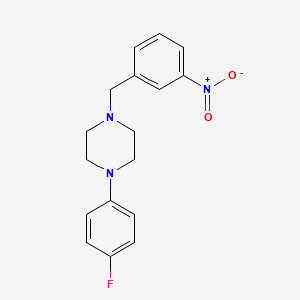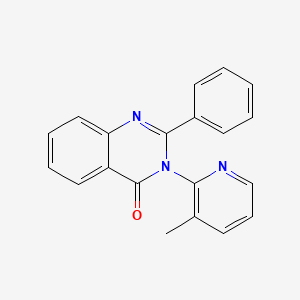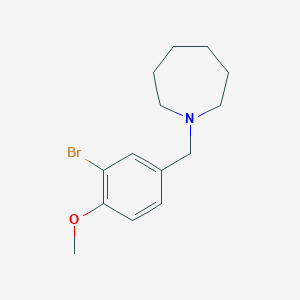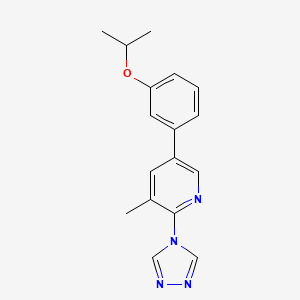![molecular formula C13H17NO3S B5622687 4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)
4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine is a compound involved in the synthesis of various heterocyclic compounds. It is utilized in creating molecules with potential applications in materials science, pharmaceuticals, and organic chemistry due to its unique structural features and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves cross recyclization processes. For instance, the cross recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholine derivatives leads to the formation of a variety of heterocyclic compounds, demonstrating the versatility of morpholine in synthesizing complex molecules (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structure of similar synthesized compounds has been confirmed through techniques like X-ray analysis, showcasing the ability to determine precise molecular configurations and the significance of morpholine derivatives in structural chemistry.
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, the interaction with hydrazine hydrate results in recyclization products that highlight the chemical versatility of morpholine-based structures (Chumachenko, Shablykin, & Brovarets, 2015).
Mécanisme D'action
While the specific mechanism of action for “4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine” is not provided, Terazosin, a related compound, is known to act as an alpha-1 adrenergic antagonist. It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .
Propriétés
IUPAC Name |
morpholin-4-yl-[5-(oxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-13(14-5-8-16-9-6-14)12-4-3-11(18-12)10-2-1-7-17-10/h3-4,10H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLQCOXWDSZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)


![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)

